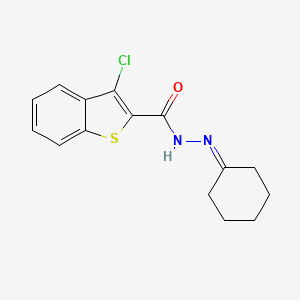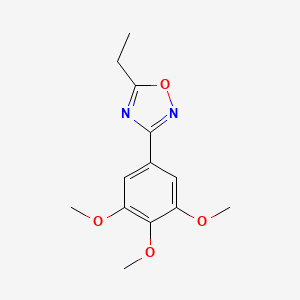
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide, also known as GW 9662, is a selective peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonist. It is a widely used research tool in the field of molecular biology and pharmacology due to its ability to inhibit PPAR-γ activity, which plays a crucial role in lipid metabolism, insulin sensitivity, and inflammation.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 acts as a competitive antagonist of PPAR-γ, binding to the receptor and preventing its activation by natural ligands such as fatty acids and prostaglandins. This results in the inhibition of downstream signaling pathways that regulate glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has been shown to inhibit adipocyte differentiation and reduce insulin sensitivity in vitro and in vivo. It also reduces the expression of genes involved in lipid metabolism and inflammation. In addition, N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has been shown to reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 is a valuable research tool due to its high selectivity and potency as a PPAR-γ antagonist. It allows researchers to specifically target PPAR-γ and investigate its role in various biological processes. However, N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662. One area of interest is the role of PPAR-γ in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective and potent PPAR-γ antagonists for therapeutic applications. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 in combination with other drugs or therapies is an area of active investigation.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 involves several steps, including the condensation of 3-chloro-4-methoxyaniline with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and purification. The final product is obtained as a yellow solid with a purity of over 98%.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 is extensively used in scientific research to investigate the role of PPAR-γ in various biological processes. It has been used to study the effects of PPAR-γ on adipocyte differentiation, glucose uptake, and insulin sensitivity. Additionally, N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide 9662 has been used to examine the role of PPAR-γ in cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-10(3-5-13(9)18(20)21)15(19)17-11-4-6-14(22-2)12(16)8-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTUWELVGYGHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)
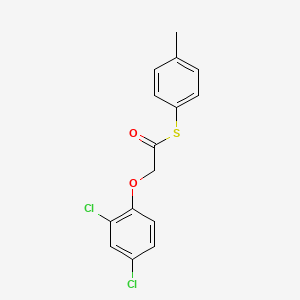
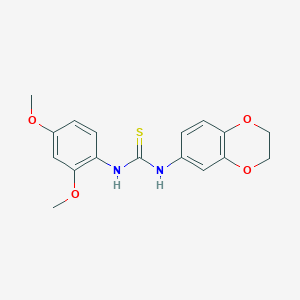
![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
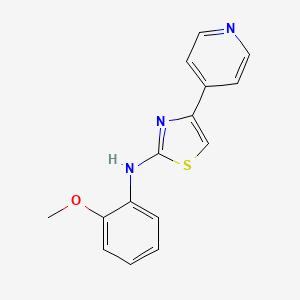
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

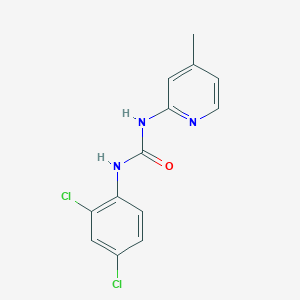
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
